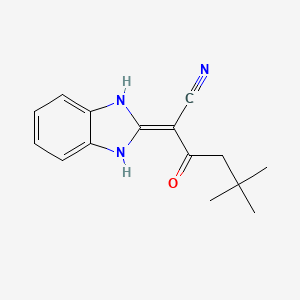
2-(1,3-dihydrobenzimidazol-2-ylidene)-5,5-dimethyl-3-oxohexanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-dihydrobenzimidazol-2-ylidene)-5,5-dimethyl-3-oxohexanenitrile is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dihydrobenzimidazol-2-ylidene)-5,5-dimethyl-3-oxohexanenitrile typically involves the reaction of 2-aminobenzimidazole with an appropriate acetylenic acid under reflux conditions in ethanol. The reaction proceeds through a Michael addition followed by a prototropic rearrangement to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,3-dihydrobenzimidazol-2-ylidene)-5,5-dimethyl-3-oxohexanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
2-(1,3-dihydrobenzimidazol-2-ylidene)-5,5-dimethyl-3-oxohexanenitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It may be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(1,3-dihydrobenzimidazol-2-ylidene)-5,5-dimethyl-3-oxohexanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxo-3-(pyridin-3-yl)propanenitrile
- 2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxo-3-polyfluorophenylpropionitriles
Uniqueness
2-(1,3-dihydrobenzimidazol-2-ylidene)-5,5-dimethyl-3-oxohexanenitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dimethyl and oxohexanenitrile groups differentiate it from other benzimidazole derivatives, potentially leading to unique reactivity and applications .
Propriétés
IUPAC Name |
2-(1,3-dihydrobenzimidazol-2-ylidene)-5,5-dimethyl-3-oxohexanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-15(2,3)8-13(19)10(9-16)14-17-11-6-4-5-7-12(11)18-14/h4-7,17-18H,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOWOZOCXQARLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)C(=C1NC2=CC=CC=C2N1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)CC(=O)C(=C1NC2=CC=CC=C2N1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(Z)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7745080.png)
![1-[(Z)-(4-ethoxy-3-methoxyphenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7745092.png)
![1-[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7745109.png)
![1-[(Z)-(2-fluorophenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7745116.png)
![1-[(Z)-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7745122.png)
![1-[(Z)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7745127.png)
![1-[(Z)-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7745130.png)
![1-[(Z)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7745134.png)
![1-[(Z)-(2,4-dihydroxy-5-nitrophenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7745137.png)

![2-({4-chloro-1-[4-(ethoxycarbonyl)phenyl]-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl}amino)benzoic acid](/img/structure/B7745156.png)
![4-({4-chloro-1-[4-(ethoxycarbonyl)phenyl]-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl}amino)benzoic acid](/img/structure/B7745164.png)
![4-({4-chloro-1-[2-(ethoxycarbonyl)phenyl]-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl}amino)benzoic acid](/img/structure/B7745176.png)
